![molecular formula C18H14F3N3O2 B2610281 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione CAS No. 1795440-29-7](/img/structure/B2610281.png)
2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
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Overview
Description
The compound “2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a pyridine ring, a pyrrolidine ring, and an isoindoline-1,3-dione group . These groups are common in many pharmaceutical and agrochemical compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione have been extensively studied. For instance, compounds such as 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione have been synthesized and characterized using NMR, DSC, DTA, TGA, UV–vis-NIR spectroscopic techniques, and single crystal X-ray diffraction. These compounds exhibit good transparency in the UV, visible, and NIR region, which makes them suitable for nonlinear optical (NLO) applications (Prathap et al., 2017).
Photophysical Properties and Applications
Derivatives of isoindoline-1,3-dione, such as pyrimidine-phthalimide derivatives, have shown unique photophysical properties due to their donor–π–acceptor (D–π–A) structures. These properties include solid-state fluorescence emission, positive solvatochromism, and potential applications as colorimetric pH sensors and logic gates (Yan et al., 2017).
Structural Chemistry of Energetic Compounds
Research into the structural chemistry of molecules containing geminal-difluoramine (NF2) groups has contributed to understanding the pyramidalization and metrical parameters of such compounds. This insight is crucial for the development of new materials with enhanced energetic properties (Butcher et al., 2002).
Tyrosinase Inhibition and Antioxidant Properties
Isoindoline-1,3-dione derivatives have been evaluated for their antioxidant and antityrosinase properties. Notably, specific compounds have shown higher tyrosinase inhibitory activity compared to positive controls, suggesting potential for cosmetic and pharmaceutical applications (Then et al., 2018).
Metal Ion Sensing
A new phthalimide-based chemosensor has been developed for the selective spectrophotometric detection of Cu(II) ions from aqueous media. This chemosensor exhibits a color change upon interaction with Cu2+, demonstrating potential for environmental monitoring and analytical chemistry applications (Patil et al., 2019).
Mechanism of Action
Target of Action
The compound “2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione” is a complex molecule that contains several functional groups and rings, including a pyrrolidine ring and an isoindoline-1,3-dione group. Compounds with these groups have been found to have diverse chemical reactivity and promising applications in fields such as pharmaceutical synthesis . .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to interact with various biological targets, leading to different physiological effects .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have diverse biological activities .
properties
IUPAC Name |
2-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)11-5-6-15(22-9-11)23-8-7-12(10-23)24-16(25)13-3-1-2-4-14(13)17(24)26/h1-6,9,12H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKPPPRWFJOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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